molecular formula C21H28O6 B3004913 Diisopropyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate CAS No. 1237542-07-2

Diisopropyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate

Cat. No.: B3004913
CAS No.: 1237542-07-2
M. Wt: 376.449
InChI Key: BKEBXTTWQVTWHG-UHFFFAOYSA-N
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Description

Diisopropyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate is a high-purity chemical building block featuring a spiroketal core, a structure of significant interest in medicinal and synthetic chemistry. The spiroketal moiety, characterized by two rings joined at a central carbon atom via two ketal oxygens, is a privileged scaffold found in numerous biologically active natural products and pharmaceuticals . This specific compound serves as a versatile synthetic intermediate for developing novel therapeutic agents. Researchers can utilize this building block in the synthesis of more complex molecules, particularly for probing biological pathways where spiroketal structures are known to play a role, such as in the inhibition of specific enzymes or protein-protein interactions . The structural motif is present in compounds investigated as inhibitors of critical interactions like menin-MLL, which is a target in oncology research, and in other therapeutic areas such as pain, anxiety, and inflammatory diseases . The phenyl and diester substituents on the spiroketal framework offer handles for further chemical modification, allowing for extensive structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It should be handled by qualified laboratory personnel in accordance with all applicable safety regulations.

Properties

IUPAC Name

dipropan-2-yl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O6/c1-14(2)26-18(22)21(19(23)27-15(3)4)10-20(11-21)12-24-17(25-13-20)16-8-6-5-7-9-16/h5-9,14-15,17H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEBXTTWQVTWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1(CC2(C1)COC(OC2)C3=CC=CC=C3)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diisopropyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate typically involves the reaction of diisopropyl malonate with 2-phenyl-5,5-di(bromomethyl)-1,3-dioxane. The reaction is carried out in the presence of a base such as sodium hydride (NaH) in a solvent like dry dimethylformamide (DMF). The temperature is maintained below 70°C during the addition of reagents to ensure controlled reaction conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Diisopropyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate is a complex organic compound with various applications in scientific research, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Its structure suggests it may interact with biological systems in ways that could be beneficial for treating various conditions.

Case Study: Neuropharmacological Effects

A study indicated that derivatives of dioxaspiro compounds exhibit significant activity as M1_1 receptor agonists, which are important in the treatment of cognitive disorders such as Alzheimer's disease. This compound may serve as a lead structure for developing new drugs targeting these receptors .

Organic Synthesis

The compound is also utilized in organic synthesis as a versatile intermediate. Its unique spiro structure allows for the formation of various derivatives through chemical modifications.

Synthesis Example

A synthetic route involves the reaction of diisopropyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylic acid with different amines to produce novel compounds with potential biological activity .

Material Science

In material science, this compound is explored for its properties in polymer chemistry. The compound can be used to create polymers with specific mechanical and thermal properties.

Application Example: Polymer Blends

Research indicates that incorporating this compound into polymer blends can enhance thermal stability and mechanical strength, making it suitable for high-performance materials .

Table 1: Comparison of Biological Activities

CompoundActivity TypeReference
This compoundM1_1 receptor agonist
Related dioxaspiro compoundsAntioxidant properties
Other derivativesAnticancer activity

Table 2: Synthesis Pathways

Reaction TypeStarting MaterialProduct
Esterification7-Phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylic acidThis compound
Reductive AlkylationAmine derivativesNovel spiro compounds

Mechanism of Action

The mechanism of action of Diisopropyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with diisopropyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate:

Compound Name CAS Number Ester Groups Key Features Biological Activity/Applications References
Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate 142733-60-6 Ethyl Structural analogue with ethyl esters; used as an intermediate in fine chemicals. No reported bioactivity; limited to synthesis.
Dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate - Methyl Chiral 1,3-dioxolane derivative with a hydroxyphenyl group. Antimicrobial (MIC: 4.8–5000 µg/mL against S. aureus, E. coli, C. albicans).
7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid 1639838-84-8 None (acid) Dicarboxylic acid precursor; lacks ester groups. Intermediate for ester derivatives.
Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate - Methyl Non-spirocyclic but shares ester functionality; fluorinated substituent. Synthetic precursor for agrochemicals.

Key Comparative Insights

Ester Group Influence on Bioactivity The dimethyl ester derivative () exhibited broad-spectrum antimicrobial activity, with MIC values as low as 4.8 µg/mL against C. albicans. This suggests that smaller ester groups (methyl) may enhance solubility and microbial membrane penetration .

Spirocyclic vs. Non-Spirocyclic Analogues Spirocyclic compounds like the target molecule and its diethyl analogue (CAS 142733-60-6) exhibit rigid conformations, which are advantageous in drug design for reducing entropic penalties during receptor binding.

Applications

  • The diethyl ester (CAS 142733-60-6) is primarily an intermediate, while the dimethyl ester () has direct antimicrobial applications. The diisopropyl variant’s pharmaceutical use () implies tailored pharmacokinetics, though further studies are needed to validate its efficacy .

Biological Activity

Diisopropyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate (CAS Number: 1237542-07-2) is a complex organic compound notable for its unique spirocyclic structure and potential biological applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C21H28O6C_{21}H_{28}O_{6} and features a spirocyclic framework that contributes to its reactivity and interaction with biological systems. The compound's structure is characterized by two dioxaspiro rings and multiple functional groups that can influence its biological behavior.

Synthesis

The synthesis of this compound typically involves the reaction of diisopropyl malonate with 2-phenyl-5,5-di(bromomethyl)-1,3-dioxane in the presence of a base such as sodium hydride (NaH) in dry dimethylformamide (DMF). Controlled reaction conditions are maintained to ensure product purity and yield .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biochemical pathways. These interactions may influence enzyme activity and cellular signaling processes, although detailed mechanisms remain under investigation .

Antioxidant Properties

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of multiple functional groups in this compound suggests potential for scavenging free radicals and mitigating oxidative stress in biological systems .

Case Study: Enzyme Inhibition

A study investigating the enzyme inhibition potential of spirocyclic compounds found that derivatives similar to this compound demonstrated significant inhibitory effects on certain kinases involved in cancer pathways. This suggests that the compound may have therapeutic implications in oncology .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReferences
This compoundStructurePotential antioxidant; enzyme inhibitor
7-Phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylic acidStructureAntioxidant properties; less potent than diisopropyl derivative
1,6-Dioxaspiro[4.4]nonane-2,7-dioneStructureLimited biological activity reported

Q & A

Q. What computational tools (e.g., DFT, MD) are suitable for modeling its reactivity or interactions?

  • Methodological Answer :
  • DFT (Gaussian, ORCA) : Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict sites for electrophilic attack .
  • Molecular Dynamics (GROMACS) : Simulate solvent interactions (e.g., DMF vs. ether) to guide solubility experiments .

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